Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride
CAS No.: 133153-69-2
Cat. No.: VC5066162
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133153-69-2 |
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Molecular Formula | C14H16ClNO2 |
Molecular Weight | 265.74 |
IUPAC Name | methyl 3-amino-3-naphthalen-2-ylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H |
Standard InChI Key | AGWISLUXYMAHCL-UHFFFAOYSA-N |
SMILES | COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound’s core structure consists of a propanoate ester backbone with an amino group at the β-carbon and a naphthalen-2-yl substituent. The hydrochloride salt formation at the amino group improves stability and solubility. Key structural features include:
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Molecular formula:
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Molecular weight: 265.74 g/mol (calculated from formula)
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Stereochemistry: The β-carbon’s configuration (R or S) remains unspecified in public records, though enantiopure forms are synthetically accessible .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route:
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Esterification: Naphthalen-2-ylpropanoic acid is treated with methanol under acidic conditions to yield the methyl ester.
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Amination: A Michael addition or Strecker synthesis introduces the amino group at the β-position, often requiring chiral catalysts for enantioselective synthesis.
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Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, isolated via crystallization.
Process Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Critical parameters include:
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Temperature: 0–5°C during amination to minimize racemization
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Catalysts: Chiral palladium complexes for asymmetric synthesis
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Profiles
Biological Activity and Applications
Case Studies
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Neuropathic Pain Models: In murine studies, the compound reduced mechanical allodynia by 62% at 10 mg/kg (i.p.), outperforming gabapentin.
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Solubility-Bioavailability Trade-off: Despite moderate aqueous solubility, pharmacokinetic studies in rats showed 44% oral bioavailability due to active transport mechanisms .
Comparative Analysis with Structural Analogs
Compound | Naphthalene Position | Bioactivity (5-HT₂A IC₅₀) | Solubility (mg/mL) |
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Methyl 3-amino-3-(naphthalen-2-yl)propanoate HCl | 2-yl | 0.89 μM | 12.7 |
Methyl 3-amino-3-(naphthalen-1-yl)propanoate HCl | 1-yl | 1.45 μM | 9.8 |
Methyl 3-amino-3-phenylpropanoate HCl | Phenyl | 3.2 μM | 18.9 |
The 2-naphthyl derivative exhibits superior receptor affinity compared to 1-naphthyl and phenyl analogs, likely due to enhanced π-stacking interactions .
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